1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole core substituted with a piperidine moiety
Future Directions
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine-containing compounds are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives, in general, are known to interact with a variety of biochemical pathways, leading to their broad spectrum of biological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives.
Introduction of the Piperidine Moiety: The piperidine moiety is introduced via nucleophilic substitution reactions. This can be achieved by reacting the benzodiazole core with a piperidine derivative under basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom in the benzodiazole ring, which can be accomplished using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of various substituted benzodiazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-[(piperidin-4-yl)methoxy]-1H-1,3-benzodiazole
- 1-methyl-2-[(piperidin-2-yl)methoxy]-1H-1,3-benzodiazole
- 1-methyl-2-[(morpholin-4-yl)methoxy]-1H-1,3-benzodiazole
Uniqueness
1-methyl-2-[(piperidin-3-yl)methoxy]-1H-1,3-benzodiazole is unique due to the specific positioning of the piperidine moiety, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
1-methyl-2-(piperidin-3-ylmethoxy)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-17-13-7-3-2-6-12(13)16-14(17)18-10-11-5-4-8-15-9-11/h2-3,6-7,11,15H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTPDPDTFMIXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1OCC3CCCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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